molecular formula C8H7BrN2 B1360838 4-Bromo-6-methyl-1H-indazole CAS No. 885521-94-8

4-Bromo-6-methyl-1H-indazole

Cat. No.: B1360838
CAS No.: 885521-94-8
M. Wt: 211.06 g/mol
InChI Key: WVLOLHQWIPXVBQ-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the fourth position and a methyl group at the sixth position on the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents
4-Bromo-6-methyl-1H-indazole serves as a crucial intermediate in the synthesis of several pharmaceuticals aimed at treating cancer. Research has demonstrated its potential as an inhibitor of key enzymes involved in tumor growth. For example, derivatives of indazole have been synthesized and evaluated for their inhibitory effects on Polo-like kinase 4 (PLK4), with some compounds showing nanomolar activity against cancer cell lines .

Mechanism of Action
The compound interacts with various cellular pathways, inhibiting cell proliferation by targeting specific kinases such as Pim kinases and fibroblast growth factor receptors (FGFRs). Studies have indicated that certain derivatives exhibit potent inhibitory activity against these targets, highlighting their potential as therapeutic agents in oncology .

Biochemical Research

Enzyme Interaction Studies
In biochemical research, this compound is utilized to investigate the mechanisms of action of enzymes and receptors. It has been shown to inhibit cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain, making it a candidate for developing anti-inflammatory drugs.

Drug Discovery
The compound's ability to modulate enzyme activity makes it valuable in drug discovery efforts. For instance, studies have identified its derivatives as effective inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. Some derivatives demonstrated significant IDO1 inhibitory activity with IC50 values as low as 5.3 μM .

Material Science

Novel Materials Development
Research into the electronic properties of this compound suggests its potential application in material science. The compound can be used to create materials with unique electronic characteristics, which may be advantageous in the development of electronic devices .

Agricultural Chemistry

Agrochemical Formulation
In agricultural chemistry, this compound is explored for its role in formulating agrochemicals. It contributes to developing more effective pesticides and herbicides by enhancing the efficacy and selectivity of these chemicals against target pests while minimizing environmental impact .

Analytical Chemistry

Reference Standards
In analytical chemistry, this compound is employed as a reference standard in various analytical methods. This application ensures the accuracy and reliability of results obtained from chromatographic techniques and other analytical procedures .

Data Table: Applications Overview

Application AreaSpecific Use CaseKey Findings/Studies
Pharmaceutical DevelopmentSynthesis of anticancer agentsEffective PLK4 inhibitors; nanomolar activity against cancer cells
Biochemical ResearchEnzyme interaction studiesInhibits COX-2; potential anti-inflammatory properties
Material ScienceDevelopment of novel electronic materialsUnique electronic properties under investigation
Agricultural ChemistryFormulation of agrochemicalsEnhances pesticide efficacy; reduces environmental impact
Analytical ChemistryReference standard for analytical methodsEnsures accuracy and reliability in results

Case Studies

Several studies have highlighted the effectiveness of this compound derivatives:

  • Cancer Therapy : A study reported that specific indazole derivatives displayed strong inhibitory effects on FGFRs, with IC50 values under 70 nM, indicating their potential use in targeted cancer therapies .
  • Inflammation Reduction : Research demonstrated that compounds derived from this indazole effectively inhibited COX-2 activity, suggesting their utility in developing anti-inflammatory medications.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-1H-indazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine and methyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Bromo-1H-indazole
  • 6-Methyl-1H-indazole
  • 4-Chloro-6-methyl-1H-indazole

Comparison: 4-Bromo-6-methyl-1H-indazole is unique due to the combined presence of both bromine and methyl groups, which confer distinct chemical and biological properties. Compared to 4-Bromo-1H-indazole, the methyl group in the 6-position enhances its lipophilicity and potentially its biological activity. Similarly, compared to 6-Methyl-1H-indazole, the bromine atom adds to its reactivity and potential as a synthetic intermediate .

Biological Activity

4-Bromo-6-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of both bromine and methyl groups, which influence its chemical reactivity and biological properties. Its molecular formula is C8H8BrNC_8H_8BrN, with a molecular weight of approximately 214.06 g/mol. The unique structure allows for interactions with various biological targets, making it a valuable compound in drug development.

The biological activity of this compound is attributed to its interaction with multiple biochemical pathways:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as phosphoinositide 3-kinase (PI3K) and various protein kinases, which are crucial in cell signaling pathways related to growth and survival .
  • Cell Signaling Modulation : The compound influences cellular processes by modulating pathways such as the PI3K/Akt signaling pathway, which plays a vital role in cell proliferation and apoptosis .

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have demonstrated significant inhibitory effects against various cancer cell lines .
  • Anti-inflammatory Properties : The compound has shown potential in inhibiting inflammatory pathways, particularly through the inhibition of enzymes involved in the arachidonic acid pathway, such as 5-lipoxygenase .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential as a treatment for bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : A study highlighted that derivatives of indazole exhibited significant anticancer properties, with this compound showing promising results against specific cancer cell lines .
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of indazole derivatives, noting that compounds similar to this compound effectively inhibited inflammatory responses in vitro .
  • Antimicrobial Activity : Research demonstrated that derivatives of this compound displayed bactericidal activity against Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

Comparison with Similar Compounds

A comparative analysis highlights the unique properties of this compound against other indazole derivatives:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateModerate
4-Bromo-1H-indazoleModerateLowLow
6-Methyl-1H-indazoleLowModerateModerate

This table illustrates that while all compounds possess some level of biological activity, this compound stands out due to its combined anticancer and anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6-methyl-1H-indazole, and how can reaction conditions be systematically optimized?

  • Methodology : The synthesis of brominated indazoles often involves nucleophilic substitution or transition-metal-catalyzed reactions. For example, refluxing intermediates in methanol with acetic acid under controlled heating (e.g., 9 hours at 80°C) can improve yield and purity, as demonstrated in analogous bromoindazole syntheses . Optimization should include solvent selection (polar aprotic vs. protic), catalyst screening (e.g., Pd for cross-coupling), and monitoring via TLC/HPLC. Purification via recrystallization (ethanol/water systems) is recommended to isolate high-purity crystals .

Q. How can the crystal structure of this compound be determined, and what software tools are essential for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXTL (for data processing) and SHELXL (for refinement) to solve the structure . Preprocessing with WinGX provides a graphical interface for data integration and space group determination . For visualization, ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement parameters . Ensure data resolution <1.0 Å and R-factor convergence below 5% for reliable results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

  • Methodology : Introduce substituents at the indazole core (e.g., aryl groups at N1 or C3) to modulate electronic and steric effects. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate via in vitro assays (e.g., enzyme inhibition or cell viability tests). Comparative analysis with analogs like 6-Bromo-1H-indazol-4-amine can highlight critical functional groups .

Q. What strategies resolve contradictions in crystallographic data, such as discrepancies in bond lengths or angles for brominated indazoles?

  • Methodology : Apply Cremer-Pople puckering parameters to quantify non-planar distortions in the indazole ring . Use SHELXL's restraints (e.g., DFIX, FLAT) to refine problematic geometries. Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental vs. theoretical bond metrics. Contradictions may arise from thermal motion or disorder—address via low-temperature data collection or twinning corrections .

Q. How does the conformational flexibility of this compound influence its reactivity in cross-coupling reactions?

  • Methodology : Analyze puckering amplitudes (e.g., q₂, q₃) using Cremer-Pole coordinates to quantify ring distortion . Correlate with Suzuki-Miyaura coupling efficiency: planar conformations may enhance Pd-catalyst accessibility. Test under varying conditions (e.g., microwave vs. conventional heating) to assess kinetic vs. thermodynamic control .

Q. What are the best practices for comparative studies between this compound and its structural analogs (e.g., 6-Bromo-1H-indazole or 4-Bromoindole)?

  • Methodology : Perform systematic crystallographic and spectroscopic comparisons. Use Hirshfeld surface analysis (CrystalExplorer) to evaluate intermolecular interactions (e.g., Br⋯π vs. methyl-π contacts) . Pair with computational studies (MD simulations) to assess solubility and bioavailability differences. Note that bromine's electronegativity may alter π-stacking vs. hydrogen-bonding propensities .

Q. Data Analysis & Validation

Q. How should researchers handle conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Methodology : Reconcile discrepancies by verifying solvent effects (DMSO vs. CDCl₃) and concentration dependencies. Use 2D NMR (HSQC, HMBC) to confirm connectivity. Cross-reference with calculated NMR shifts (GIAO method in Gaussian) . For ambiguous peaks, consider dynamic effects (e.g., rotamers) and acquire variable-temperature NMR .

Q. What quality control metrics are critical for ensuring reproducibility in synthetic batches?

  • Methodology : Enforce strict purity thresholds (>98% via HPLC) and elemental analysis (C, H, N within ±0.4% of theoretical values) . Use DSC (differential scanning calorimetry) to confirm melting points and detect polymorphs. Batch-to-batch consistency can be validated via PXRD to ensure identical crystalline phases .

Properties

IUPAC Name

4-bromo-6-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLOLHQWIPXVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646496
Record name 4-Bromo-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-94-8
Record name 4-Bromo-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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